Ruxolitinib - 941678-49-5

Ruxolitinib

Catalog Number: EVT-260735
CAS Number: 941678-49-5
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/2), plays a significant role in scientific research, particularly in the field of hematology. [, , ] While its primary application is in treating myelofibrosis, its mechanism of action makes it a valuable tool for understanding and potentially treating a range of other diseases. [, , , , , , , ]

  • Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, selectively targeting JAK1 and JAK3 with higher potency than JAK2. [] It is used to treat inflammatory conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
  • Compound Description: Ibrutinib is a first-in-class Bruton’s tyrosine kinase (BTK) inhibitor, impacting B-cell malignancies and certain autoimmune diseases. [] It is used to treat conditions like chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
  • Relevance: While structurally distinct from Ruxolitinib, Ibrutinib is investigated for treating chronic Graft-Versus-Host Disease (cGVHD), similar to Ruxolitinib's application in steroid-refractory cGVHD. [] This shared therapeutic focus underlines the need for effective treatments in managing cGVHD and explores different molecular targets within the same clinical context.

Etanercept

  • Compound Description: Etanercept is a biologic drug that blocks the activity of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. [] It is used to treat autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.
  • Relevance: Etanercept's application, in combination with Ruxolitinib, for treating steroid-refractory acute GVHD demonstrates a potential synergistic effect of targeting different pathways involved in the disease. [] This highlights the complexity of aGVHD and the potential for combination therapies in improving treatment outcomes.

Hydroxyurea

  • Compound Description: Hydroxyurea is a medication that interferes with DNA synthesis, primarily used to treat certain cancers and blood disorders like chronic myeloid leukemia and sickle cell anemia. []
  • Relevance: The research mentions Hydroxyurea as a standard treatment option for myelofibrosis, particularly in the context of managing anemia. [] This allows for comparisons between Ruxolitinib and existing therapies, highlighting Ruxolitinib's unique mechanism of action and potential advantages.

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug with anti-angiogenic properties, primarily used to treat multiple myeloma and certain myelodysplastic syndromes. []
  • Relevance: The research compares the effects of Lenalidomide and Ruxolitinib on nitric oxide levels in the context of myelofibrosis-associated pulmonary hypertension, emphasizing Ruxolitinib's potential advantages in this specific patient population. []

Fedratinib

  • Relevance: Fedratinib shares a similar mechanism of action with Ruxolitinib, highlighting the significance of JAK2 inhibition in managing myelofibrosis. [] Both drugs provide alternative treatment options for this condition, expanding the available therapeutic landscape for patients.

Pacritinib

    Momelotinib

    • Relevance: Momelotinib shares a similar target with Ruxolitinib but demonstrates potential advantages in managing anemia associated with myelofibrosis, a common side effect of Ruxolitinib. [] This highlights the ongoing research in refining JAK inhibition therapies to improve efficacy and minimize adverse effects.

    Azacitidine

    • Compound Description: Azacitidine is a hypomethylating agent used to treat myelodysplastic syndromes and acute myeloid leukemia by promoting gene re-expression. []
    • Relevance: Research investigated the impact of Azacitidine alongside Ruxolitinib in patients with COVID-19, showcasing the potential risks and benefits of these treatments in managing hematologic malignancies during the pandemic. []

    Decitabine

    • Compound Description: Decitabine, like Azacitidine, belongs to the hypomethylating agent class, used to treat myelodysplastic syndromes and acute myeloid leukemia. []
    • Relevance: The research explores the use of Decitabine in conjunction with Ruxolitinib in patients diagnosed with COVID-19. [] This co-administration raises questions about potential drug interactions and their impact on the course of COVID-19 infection in vulnerable populations.
    Source and Classification

    Ruxolitinib is derived from a class of compounds known as pyrrolopyrimidines. Its chemical structure can be represented by the molecular formula C17H18N4C_{17}H_{18}N_{4} and its IUPAC name is (2R)-N-(1-(2-hydroxy-2-methylpropyl)-1H-pyrrolo[3,4-b]quinolin-5-yl)-N'-(4-methylpyrimidin-2-yl)urea. This compound acts specifically on the Janus kinase signaling pathway, which plays a critical role in the regulation of hematopoiesis and immune function.

    Synthesis Analysis

    The synthesis of ruxolitinib involves several key steps, typically starting from commercially available precursors. The methods can vary slightly depending on the specific patent or publication, but generally follow a similar pathway:

    1. Formation of Key Intermediates: The initial step often involves the reaction of a substituted pyrimidine with an appropriate amine to form an intermediate compound.
    2. Cyclization: This intermediate undergoes cyclization to form the core pyrrolopyrimidine structure.
    3. Final Modifications: The final steps usually involve functional group modifications, such as alkylation or acylation, to introduce necessary substituents that enhance potency and selectivity.

    For example, one synthesis route includes reacting a compound with a chloromethoxyethyl derivative in a tetrahydrofuran solvent at low temperatures, followed by extraction and purification processes to yield ruxolitinib with high purity .

    Molecular Structure Analysis

    Ruxolitinib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure consists of a pyrrolopyrimidine scaffold, which provides the necessary binding affinity for Janus kinases.

    Structural Data

    • Molecular Weight: Approximately 290.35 g/mol.
    • 3D Structure: Crystallographic studies have shown that ruxolitinib binds deep within the ATP-binding site of Janus kinases, forming hydrogen bonds with key residues such as Glu930 and Leu932 .

    The stereochemistry of ruxolitinib is also significant; it exists as two enantiomers (R and S), with the R-enantiomer exhibiting substantially higher activity against Janus kinases compared to its S counterpart.

    Chemical Reactions Analysis

    Ruxolitinib participates in various chemical reactions primarily through its interactions with biological targets rather than traditional organic reactions. Its mechanism involves competitive inhibition at the ATP-binding site of Janus kinases, effectively blocking downstream signaling pathways that lead to cell proliferation and survival.

    Key Reaction Types

    • Competitive Inhibition: Ruxolitinib competes with ATP for binding to Janus kinases.
    • Binding Affinity Studies: Various studies have quantified its binding affinity (IC50 values) against different kinase targets, confirming its selectivity for Janus kinase 1 and 2 over other kinases .
    Mechanism of Action

    The mechanism of action of ruxolitinib centers on its ability to inhibit Janus kinase signaling pathways. By binding to the ATP-binding site of Janus kinases, ruxolitinib prevents phosphorylation of downstream substrates involved in hematopoiesis and immune response.

    Detailed Mechanism

    1. Inhibition of Phosphorylation: By occupying the ATP-binding site, ruxolitinib prevents the phosphorylation of signal transducers and activators of transcription (STATs), which are critical for mediating cellular responses to cytokines.
    2. Impact on Cell Signaling: This inhibition leads to reduced proliferation of myeloid cells and modulation of inflammatory responses, which is particularly beneficial in conditions like myelofibrosis and graft-versus-host disease .
    Physical and Chemical Properties Analysis

    Ruxolitinib possesses several notable physical and chemical properties:

    • Solubility: It is moderately soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data varies by formulation but typically falls within a range indicative of crystalline solid behavior.

    These properties are crucial for formulation development and therapeutic application.

    Applications

    Ruxolitinib has several significant applications in clinical settings:

    Properties

    CAS Number

    941678-49-5

    Product Name

    Ruxolitinib

    IUPAC Name

    (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

    Molecular Formula

    C17H18N6

    Molecular Weight

    306.4 g/mol

    InChI

    InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1

    InChI Key

    HFNKQEVNSGCOJV-OAHLLOKOSA-N

    SMILES

    C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

    Solubility

    Soluble in aqueous buffers across a pH of 1-8

    Synonyms

    1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea
    AU1235

    Canonical SMILES

    C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

    Isomeric SMILES

    C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.